molecular formula C25H27N3O4 B2597201 2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097927-59-6

2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2597201
CAS No.: 2097927-59-6
M. Wt: 433.508
InChI Key: OVAGBZMOXAXZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a pyridazinone ring, and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the piperidine and pyridazinone intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridazinone derivatives, such as:

  • 2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one analogs with different substituents on the benzoyl or phenyl groups.
  • Other piperidine derivatives with similar pharmacological profiles.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity that are not present in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-22-10-6-9-20(24(22)32-2)25(30)27-15-13-18(14-16-27)17-28-23(29)12-11-21(26-28)19-7-4-3-5-8-19/h3-12,18H,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGBZMOXAXZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.